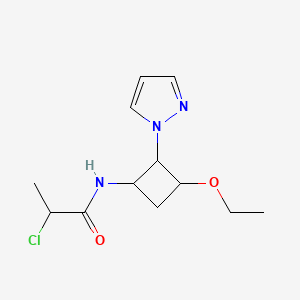

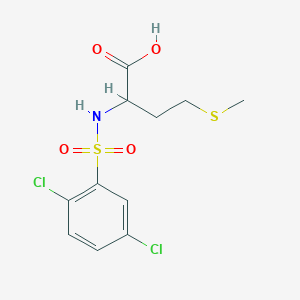

![molecular formula C17H14N2OS B2694945 3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide CAS No. 866134-91-0](/img/structure/B2694945.png)

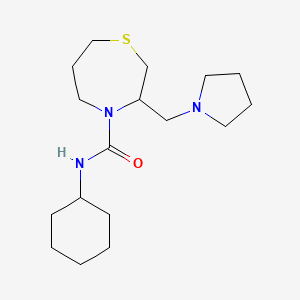

3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide

カタログ番号 B2694945

CAS番号:

866134-91-0

分子量: 294.37

InChIキー: XRDIGYAUKYGRKX-JLHYYAGUSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific locations of the functional groups on the molecule . A detailed structure would require either experimental data (such as X-ray crystallography or NMR spectroscopy) or computational modeling.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present . For example, the allyloxy group could participate in reactions typical of alkenes, such as addition or oxidation reactions. The cyano group could undergo reactions like reduction or hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like cyano and ether could impact its solubility in different solvents. The presence of conjugated systems could influence its UV-Vis absorption spectrum.科学的研究の応用

1. Synthesis and Photoreaction Studies

- A study by Vaillard et al. (2004) explored the photostimulated reactions of aryl moieties with suitable double bonds, such as 1-allyloxy-2-bromobenzene, leading to cyclized reduced products. This research contributes to the understanding of reaction mechanisms involving compounds structurally related to 3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide (Vaillard, Postigo, & Rossi, 2004).

2. Intramolecular Cycloaddition Reactions

- Mathur and Suschitzky (1975) studied the intramolecular cycloadditions of aromatic aldehyde azines, including 2-allyloxy-1-naphthaldehyde azines. This research is relevant to the synthesis and behavior of complex organic compounds similar to the one (Mathur & Suschitzky, 1975).

3. Coenzyme NADH Model Reactions

- Fang et al. (2006) reported on a coenzyme NADH model reaction involving the thermal reaction of ethyl 4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate. This study provides insights into the reaction mechanisms of complex naphthyl-containing compounds (Fang, Liu, Wang, & Ke, 2006).

4. Gold-Catalyzed Furan/yne Cyclizations

- Wang et al. (2012) investigated gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes with allyloxy groups, leading to protected 1-naphthol derivatives. This research contributes to the field of catalysis and organic synthesis, particularly for compounds related to 3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide (Wang, Chen, Xie, Liu, & Liu, 2012).

5. Antimicrobial Activities of Synthesized Compounds

- Mohamed et al. (2008) explored the antimicrobial activities of synthesized pyridines, oxazines, and thiazoles from 3-aryl-1-(2-naphthyl)-prop-2-en-1-ones. This research could provide a foundation for understanding the biological activities of similar naphthyl-containing compounds (Mohamed, Youssef, Amr, & Kotb, 2008).

6. Application in Histochemical Techniques

- Burstone (1959) discussed new histochemical techniques for demonstrating tissue oxidase, involving complex naphthols. This research could be relevant for understanding how related naphthyl compounds could be used in biological and chemical assays (Burstone, 1959).

Safety And Hazards

特性

IUPAC Name |

(E)-2-cyano-3-(2-prop-2-enoxynaphthalen-1-yl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-2-9-20-16-8-7-12-5-3-4-6-14(12)15(16)10-13(11-18)17(19)21/h2-8,10H,1,9H2,(H2,19,21)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDIGYAUKYGRKX-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide | |

Citations

For This Compound

1

Citations

H Yabuuchi, S Niijima, H Takematsu, T Ida, T Hirokawa… - researchgate.net

Supplementary methods Calculation of chemical and protein descriptors Construction of the prediction model using SVM LBVS methods based on chemical similarity Five-fold CV for …

Number of citations: 4

www.researchgate.net

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

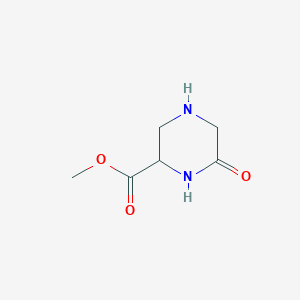

Methyl 6-oxopiperazine-2-carboxylate

234109-20-7

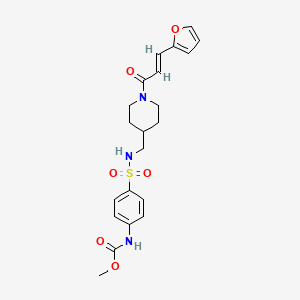

![1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694862.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide](/img/structure/B2694863.png)

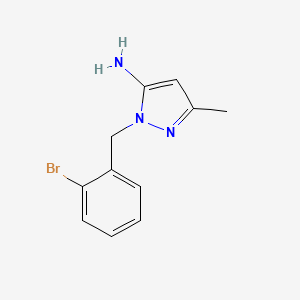

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)

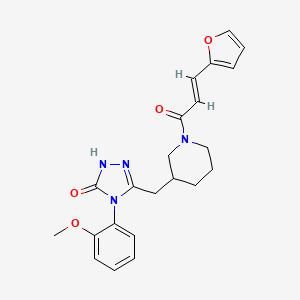

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)

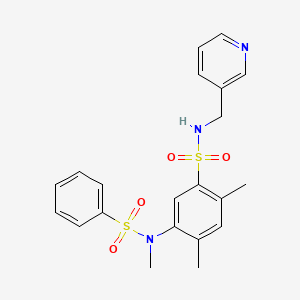

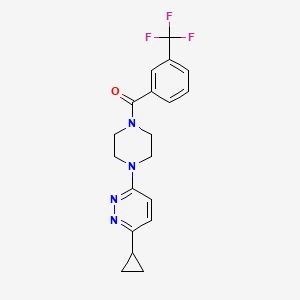

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2694876.png)